

# "4-[(Cyclopropylcarbonyl)amino]benzoic acid"

## CAS registry number

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

4-

Compound Name: *[(Cyclopropylcarbonyl)amino]benz  
oic acid*

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An In-depth Technical Guide to **4-[(Cyclopropylcarbonyl)amino]benzoic acid**: A Core Scaffold in Modern Medicinal Chemistry

## Introduction

In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to achieving therapeutic efficacy and favorable pharmacokinetic profiles.

**4-[(Cyclopropylcarbonyl)amino]benzoic acid** (CAS Registry Number: 23745-26-8), also known as 4-(Cyclopropanecarboxamido)benzoic acid, has emerged as a molecule of significant interest for researchers and drug development professionals.<sup>[1][2]</sup> Its structure elegantly combines the well-established para-aminobenzoic acid (PABA) backbone with a cyclopropylamide moiety, creating a versatile scaffold for the synthesis of targeted enzyme inhibitors. This guide provides an in-depth technical overview of its synthesis, properties, and critical applications, particularly focusing on its role as a foundational element in the development of inhibitors for Cathepsin S and Histone Deacetylases (HDACs).

## Molecular Structure and Physicochemical Properties

The unique three-dimensional architecture and electronic properties of **4-[(Cyclopropylcarbonyl)amino]benzoic acid** are central to its utility in medicinal chemistry.

The molecule integrates a rigid cyclopropyl ring, an amide linker, and a benzoic acid functional group, each contributing to its overall profile.

Caption: Chemical structure of **4-[(Cyclopropylcarbonyl)amino]benzoic acid**.

## Structural Analysis

A crystallographic study published in *Acta Crystallographica* provides definitive structural data for the compound.<sup>[3][4]</sup> The analysis reveals a dihedral angle of  $63.2(1)^\circ$  between the plane of the benzene ring and the cyclopropane ring, indicating a non-planar conformation.<sup>[3][4]</sup> This fixed, three-dimensional arrangement is a key attribute, as it reduces the conformational flexibility of the molecule, which can lead to more specific and higher-affinity binding to target proteins. In the solid state, molecules form centrosymmetric dimers through classic carboxylic acid O-H $\cdots$ O hydrogen bonds, which are further extended into ribbon-like structures via amide N-H $\cdots$ O hydrogen bonds.<sup>[3][4]</sup>

## Physicochemical Data Summary

While comprehensive experimental data on properties like melting point and solubility are not widely published, the available crystallographic and supplier data provide a solid foundation for its characterization.

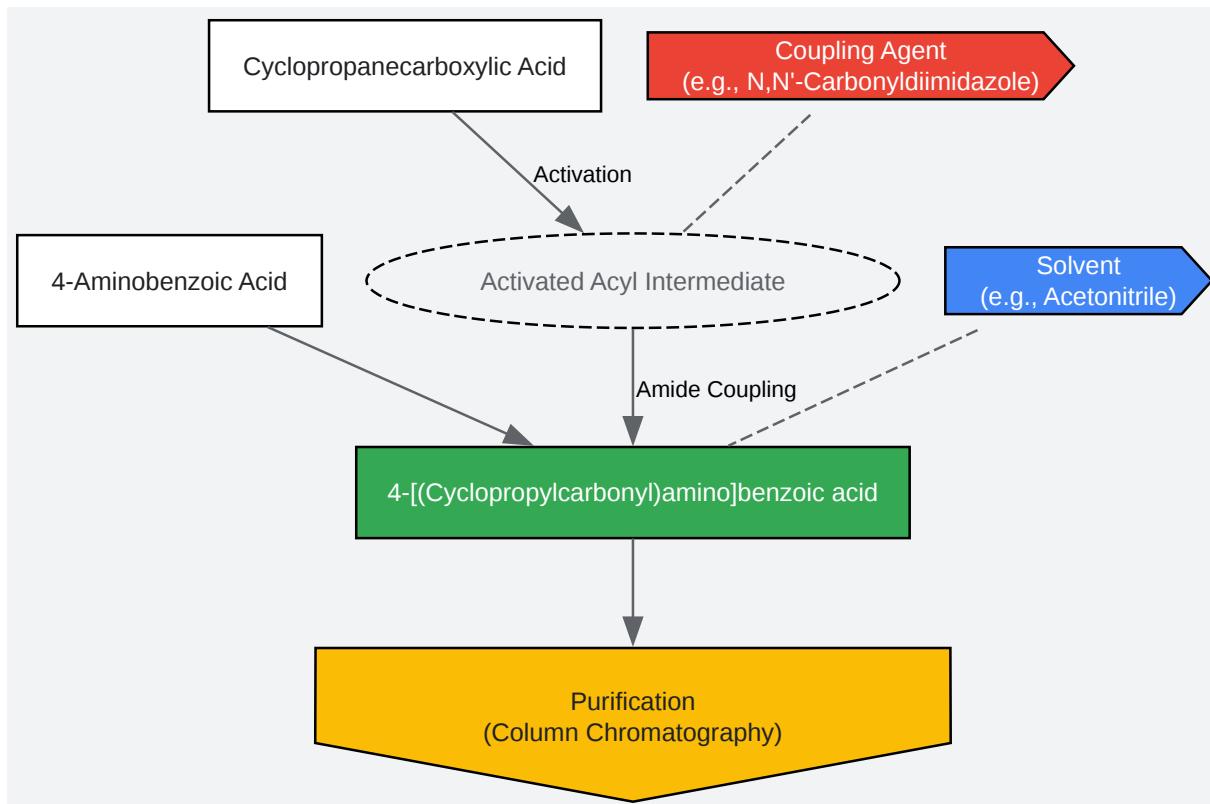
Property	Value	Source(s)
CAS Registry No.	23745-26-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	205.21 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Crystal System	Monoclinic	<a href="#">[3]</a> <a href="#">[4]</a>
Space Group	P2 <sub>1</sub> /c	<a href="#">[3]</a>
Appearance	White to off-white solid (inferred)	General
Solubility	Poorly soluble in water, soluble in organic solvents like DMSO, MeOH, CH <sub>2</sub> Cl <sub>2</sub> (inferred from synthesis protocols)	<a href="#">[3]</a>
pKa	The carboxylic acid moiety is expected to have a pKa around 4-5, similar to benzoic acid. <a href="#">[5]</a> <a href="#">[6]</a>	Inferred

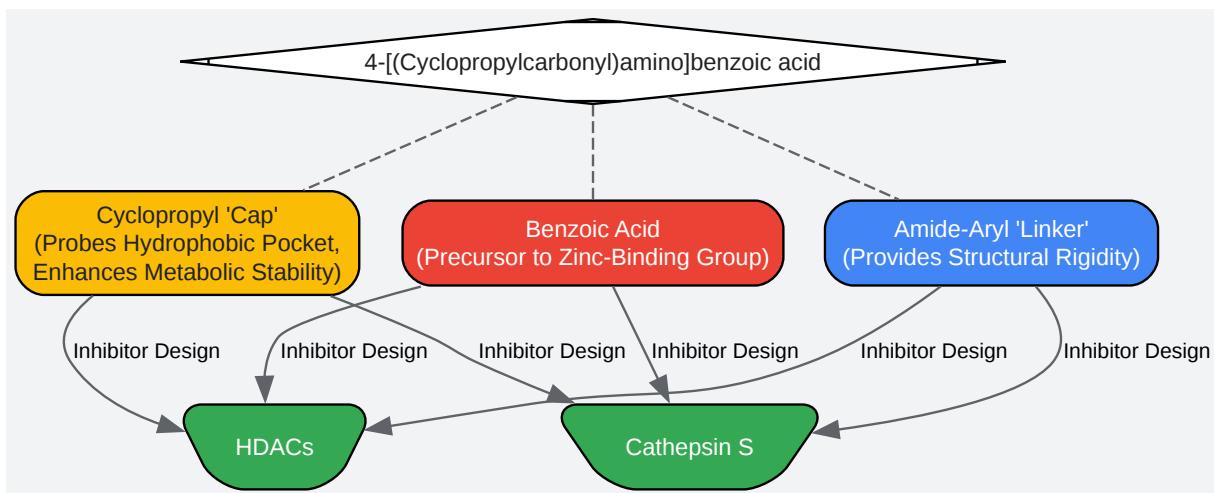
## Synthesis and Characterization

The synthesis of **4-[(Cyclopropylcarbonyl)amino]benzoic acid** is reliably achieved through a standard amide coupling reaction, a cornerstone of medicinal chemistry. This approach is robust, high-yielding, and utilizes readily available starting materials.

## Synthetic Workflow

The most direct synthetic route involves the acylation of the amino group of 4-aminobenzoic acid with an activated form of cyclopropanecarboxylic acid.





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Caption: Pharmacophoric breakdown of the title compound for enzyme inhibitor design.

## Experimental Protocol: Synthesis

The following protocol is adapted from the literature and represents a reliable method for the laboratory-scale synthesis of **4-[(Cyclopropylcarbonyl)amino]benzoic acid**. [3] Self-Validating System: This protocol incorporates an activation step (CDI) followed by coupling. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product is purified by column chromatography, ensuring high purity. The identity can be unequivocally confirmed by the spectroscopic methods described in Section 2.2.

### Step-by-Step Methodology:

- Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve cyclopropanecarboxylic acid (1.0 eq) and N,N'-carbonyldiimidazole (1.1 eq) in anhydrous acetonitrile.

- Stirring: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the reactive acylimidazolide intermediate.
- Addition of Amine: In a separate flask, dissolve 4-aminobenzoic acid (2.0 eq) in anhydrous acetonitrile. Add this solution dropwise to the activated acid mixture.
- Reaction: Stir the resulting mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
- Work-up: Upon completion, concentrate the reaction mixture in vacuo. Dilute the residue with ethyl acetate and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, such as 5:95) to afford the pure **4-[(Cyclopropylcarbonyl)amino]benzoic acid**. [3]

## Safety and Handling

As a laboratory chemical, **4-[(Cyclopropylcarbonyl)amino]benzoic acid** should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles. [2]\* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [2] Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry place. [2]\* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**4-[(Cyclopropylcarbonyl)amino]benzoic acid** is more than a simple chemical intermediate; it is a strategically designed molecular scaffold that leverages key principles of modern medicinal chemistry. Its structural rigidity, combined with the metabolic stability imparted by the

cyclopropyl group and the versatile chemical handles of the amide and carboxylic acid, makes it an exceptionally valuable building block. Its demonstrated utility in the synthesis of potent inhibitors for high-value therapeutic targets like Cathepsin S and HDACs underscores its importance for researchers in oncology, immunology, and inflammatory diseases. This guide has outlined its core properties, a reliable synthetic pathway, and the authoritative rationale for its application, providing a comprehensive resource for its use in advanced drug discovery programs.

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- To cite this document: BenchChem. ["4-[(Cyclopropylcarbonyl)amino]benzoic acid" CAS registry number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1598640#4-cyclopropylcarbonyl-amino-benzoic-acid-cas-registry-number>

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